molecular formula C21H22N2O3 B5070280 N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B5070280
M. Wt: 350.4 g/mol
InChI Key: CZKZFBADYWINCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells.

Mechanism of Action

N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide inhibits NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) site of the enzyme. This prevents the transfer of electrons from NADPH to FAD, thereby blocking the generation of ROS. N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a reversible inhibitor of NADPH oxidase and has a high selectivity for the enzyme.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It inhibits the production of ROS, which can cause oxidative stress and damage to cells. N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to reduce the proliferation of cancer cells, inhibit the migration of immune cells, and prevent the development of atherosclerosis. In addition, N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is its high selectivity for NADPH oxidase. It does not inhibit other enzymes that generate ROS, which makes it a valuable tool for studying the role of NADPH oxidase in cells. However, N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has a short half-life, which limits its use in long-term experiments. In addition, N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can be toxic to cells at high concentrations, which requires careful optimization of experimental conditions.

Future Directions

There are several future directions for research on N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase. Another area is the investigation of the role of NADPH oxidase in the pathogenesis of various diseases, such as diabetes, obesity, and autoimmune diseases. Finally, the use of N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases is an area of active research.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the reaction of 2,6-diethylphenyl isocyanate with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) propanoic acid in the presence of a coupling agent to form N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. The reaction is carried out at a temperature of 60°C under nitrogen atmosphere. The yield of N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is around 70%, and the purity is greater than 98%.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively used in scientific research to investigate the role of NADPH oxidase in various physiological and pathological processes. NADPH oxidase is a major source of ROS in cells, which play a crucial role in signaling pathways. N-(2,6-diethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used to study the role of NADPH oxidase in cancer, inflammation, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-14-9-8-10-15(5-2)18(14)22-19(24)13(3)23-20(25)16-11-6-7-12-17(16)21(23)26/h6-13H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKZFBADYWINCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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